molecular formula C18H17N3O2 B5809926 N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Numéro de catalogue B5809926
Poids moléculaire: 307.3 g/mol
Clé InChI: ZULNDWIGFXFKOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as DPA-714, is a novel ligand for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that has been implicated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has shown promising results in preclinical studies as a potential diagnostic tool for these disorders.

Mécanisme D'action

N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide binds to TSPO with high affinity and specificity, allowing for the visualization of TSPO expression in vivo. TSPO is involved in numerous physiological processes, including cholesterol transport, steroidogenesis, and apoptosis. In neuroinflammation, TSPO expression is upregulated in activated microglia and astrocytes, which leads to the production of proinflammatory cytokines and reactive oxygen species. By imaging TSPO expression, N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can provide insight into the underlying mechanisms of neuroinflammation and potential targets for therapeutic intervention.
Biochemical and Physiological Effects
N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to be safe and well-tolerated in preclinical studies. It has a half-life of approximately 3 hours in rats and is rapidly metabolized and excreted. N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide does not appear to have any significant effects on physiological parameters, such as heart rate, blood pressure, or body temperature. However, further studies are needed to fully characterize the pharmacokinetics and pharmacodynamics of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its high affinity and specificity for TSPO. This allows for accurate imaging of TSPO expression in vivo, which can provide valuable information about the underlying mechanisms of neurological disorders. N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its short half-life, which may limit its utility for longitudinal studies. Additionally, N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has not yet been approved for clinical use, which may restrict its availability for research.

Orientations Futures

There are several potential future directions for research on N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is the development of new TSPO ligands with improved pharmacokinetics and pharmacodynamics. This could include the synthesis of radiolabeled compounds for PET imaging or the development of fluorescent probes for microscopy. Another area of interest is the use of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide for monitoring the efficacy of potential treatments for neurological disorders. By imaging TSPO expression before and after treatment, researchers can evaluate the effectiveness of various therapies and identify potential targets for drug development. Finally, further studies are needed to fully characterize the biochemical and physiological effects of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide and its potential limitations for research.

Méthodes De Synthèse

The synthesis of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves several steps, including the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with N,N-dimethylbenzamide in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The yield of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is typically around 40-50%, and the purity can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

Applications De Recherche Scientifique

N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been used in various preclinical studies as a radioligand for imaging TSPO in the brain. TSPO is upregulated in activated microglia and astrocytes, which are involved in the inflammatory response in neurological disorders. By imaging TSPO, N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can provide information about the extent and severity of neuroinflammation in vivo. This can be useful for diagnosing and monitoring the progression of neurological disorders, as well as evaluating the efficacy of potential treatments.

Propriétés

IUPAC Name

N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-7-6-10-15(11-13)18(22)21(2)12-16-19-17(20-23-16)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULNDWIGFXFKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.